5-Fluorobenzo[b]thiophene
Overview
Description
5-Fluorobenzo[b]thiophene is a compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic aromatic compounds containing a benzene ring fused to a thiophene ring. The presence of a fluorine atom on the benzene ring at the 5-position distinguishes it from other benzo[b]thiophene derivatives. This substitution can significantly alter the electronic properties of the molecule, making it a valuable compound in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 5-methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes, which are structurally related to 5-Fluorobenzo[b]thiophene, has been described as a seven-step process yielding 30-40% overall yields . The synthesis involves the cyclization of halo-substituted phenylthioacetoacetic esters, with variations in the cyclization efficiency observed between chlorine and fluorine derivatives. This suggests that the synthesis of 5-Fluorobenzo[b]thiophene would also require careful optimization of reaction conditions to achieve high yields.
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The substitution of fluorine at the 5-position can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. For example, the structural and conformational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have been analyzed using X-ray diffraction and vibrational spectra, revealing the planarity of the carbonyl and thiourea groups and the stabilization of the molecule by intramolecular hydrogen bonding . These findings can provide insights into the structural characteristics of 5-Fluorobenzo[b]thiophene.
Chemical Reactions Analysis
Benzo[b]thiophene derivatives can participate in various chemical reactions, which are essential for their functionalization and application in different fields. For instance, the synthesis of poly(tetrafluorobenzo[c]thiophene) oligomers involves aromatic fluorinated oligomers, which are analyzed using NMR techniques to provide characteristic spectroscopic data for the corresponding polymer . Additionally, the synthesis of hexahydrobenzo[b]thiophene derivatives via a tandem reaction involving cyclic β-thiocyanatoenals and electron-deficient alkenes demonstrates the reactivity of the thiophene moiety under specific conditions . These reactions highlight the potential chemical transformations that 5-Fluorobenzo[b]thiophene could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure and substituents. For example, the non-symmetrical 4,7-dibromobenzo[c][1,2,5]thiadiazole derivatives exhibit absorption in the ultraviolet-visible region and fluorescence emission, indicating their potential use as fluorophores . The electrochemical properties, such as oxidation and reduction potentials, as well as thermal stability, are also critical parameters that can be studied to understand the behavior of 5-Fluorobenzo[b]thiophene under different conditions. The development of 4,4'-bibenzo[c]thiophene fluorophores with various substituents on the thiophene rings further illustrates the tunability of the optical properties of these compounds .
Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are considered a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
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Industrial Chemistry and Material Science
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Fabrication of Organic Light-Emitting Diodes (OLEDs)
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Chemosensors
- Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles, and therefore they can be employed in chemosensors for analyte detection .
- For example, a red-emitting ‘Turn-on’ polymer fluorescent probe occupying thiophene, benzothiazole, and quinoline groups was synthesized for specific sensing of Hg 2+ ions .
properties
IUPAC Name |
5-fluoro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBPSLNJNKFVAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473427 | |
Record name | 5-Fluorobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorobenzo[b]thiophene | |
CAS RN |
70060-12-7 | |
Record name | 5-Fluorobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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